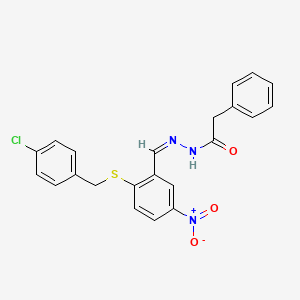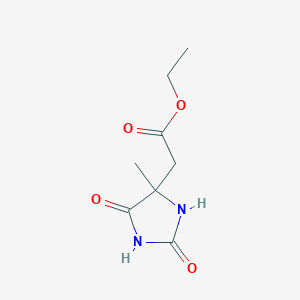
2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.196 g/mol . This compound is part of the imidazolidinyl family, which is known for its diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE typically involves the cyclization of appropriate diamines and nitriles under controlled conditions. For instance, a common method involves the reaction of diamine with propionitrile at temperatures ranging from 80°C to 140°C, followed by dehydrogenation using a catalyst such as Raney nickel at temperatures between 170°C and 200°C .
Industrial Production Methods
In industrial settings, the production of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various imidazolidine compounds.
科学的研究の応用
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
ETHYL (2,5-DIOXO-4,4-DIPHENYL-1-IMIDAZOLIDINYL)ACETATE: This compound has a similar structure but with diphenyl groups, which may alter its chemical properties and applications.
2-ETHYL-4-METHYLIMIDAZOLE: This compound shares the imidazole core but differs in its functional groups and overall structure.
Uniqueness
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it valuable in both research and industrial contexts.
特性
分子式 |
C8H12N2O4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
ethyl 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-5(11)4-8(2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13) |
InChIキー |
RFRJKUDURJVSJE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(C(=O)NC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


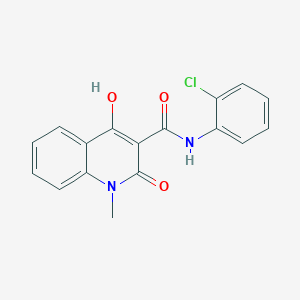
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)


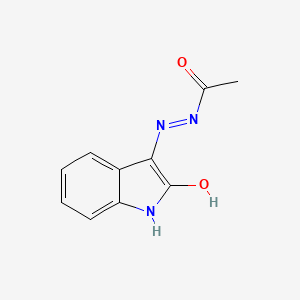
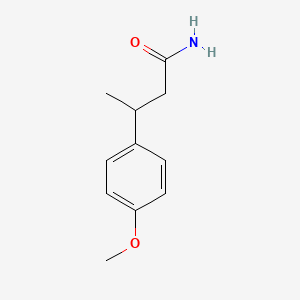

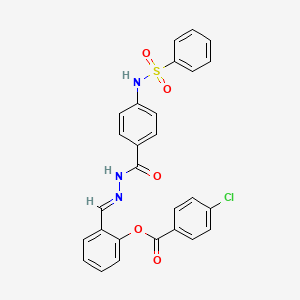

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
